2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride
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Overview
Description
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C6H13N·HCl It is a hydrochloride salt form of 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine, which is a cyclopropyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 2,3-dimethylcyclopropane with ethylamine under controlled conditions to form the desired amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,3R)-2,3-Dimethylcyclopropyl]methanamine;hydrochloride
- 2-[(2S,3S)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride
- 2-[(2R,3R)-2,3-Dimethylcyclopropyl]propanamine;hydrochloride
Uniqueness
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2R,3R)-2,3-dimethylcyclopropyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6(2)7(5)3-4-8;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHPTJAUIMAPU-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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